molecular formula C21H23ClN2O4 B059722 (2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1212153-95-1

(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No. B059722
M. Wt: 402.9 g/mol
InChI Key: CBJVXUXVCRVKJT-VCUOZSJQSA-N
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Description

“(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride” appears to be a complex organic compound. The fluoren-9-yl group suggests that it may be a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid, which are commonly used in peptide synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group with a Fmoc group, followed by esterification of the carboxylic acid. The stereochemistry would need to be controlled to ensure the correct isomer is produced.



Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The Fmoc group is a bulky, aromatic group which can protect the amino group during synthesis.



Chemical Reactions Analysis

As an Fmoc-protected amino acid, this compound would be expected to participate in peptide coupling reactions to form peptides or proteins. The Fmoc group can be removed under mildly basic conditions to reveal the free amino group.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. The compound is likely to be solid at room temperature, and due to the presence of polar groups, it may be soluble in polar solvents.


Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific toxicity data, it’s difficult to provide detailed safety information.


Future Directions

Future research could involve the synthesis of this compound and its incorporation into peptides or proteins to study its effects. It could also involve the exploration of its physical and chemical properties, and its potential applications in biochemistry or medicine.


properties

IUPAC Name

methyl (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25);1H/t13-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVXUXVCRVKJT-VCUOZSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592089
Record name Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

CAS RN

1279038-07-1, 1212153-95-1
Record name L-Proline, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279038-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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